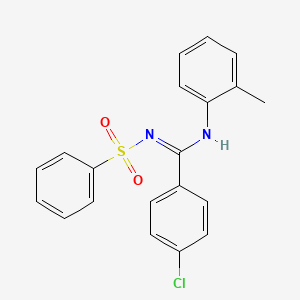

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide is a chemical compound used in scientific research for its potential therapeutic applications. Also known as BSCIM, this compound is a sulfonylurea derivative and has been shown to have promising effects in various biological systems.

Wissenschaftliche Forschungsanwendungen

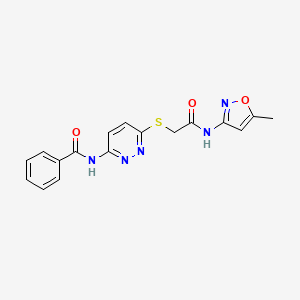

Synthesis and Reactivity

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide has been explored in synthetic chemistry for its reactivity and potential as a building block in organic synthesis. For instance, the reaction between N-chloro-N'-benzenesulfonylbenzamidines and s,s-disubstituted enamines leads to the formation of N-(benzenesulfonyl)-N'-[(2-chloro-2-substituted-l-amino)-propyl]-benzamidines. This reactivity opens avenues for synthesizing a variety of compounds, including potential pharmaceuticals and materials with specific properties (Rossi, Stradi, & Benedusi, 1987).

Antitumor Activity

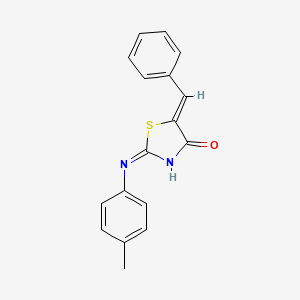

Research into the antitumor activity of derivatives of N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide has yielded promising results. Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing the N-(benzenesulfonyl) moiety have shown significant in vitro antitumor activity, highlighting the compound's potential in cancer research and treatment strategies. One derivative, in particular, demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting a path forward for developing targeted cancer therapies (Sławiński & Brzozowski, 2006).

Molecular Structure and QSAR Studies

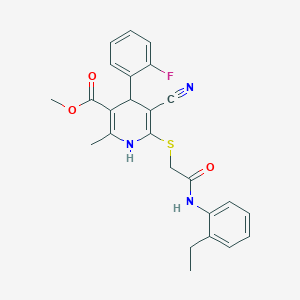

The structure-activity relationships of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, derivatives of the core compound, have been studied, revealing insights into their anticancer activities. QSAR studies identified predictive models for cytotoxic activity, showing dependencies on topological distances, the number of ring systems, and charge descriptors. This research contributes to understanding how structural variations influence biological activity, guiding the design of more effective anticancer agents (Żołnowska et al., 2015).

Catalysis and Polymerization

In the realm of materials science, derivatives of N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide have been employed as catalysts in polymerization processes. The development of latent curing agents for epoxy resins from 2-ethyl-4-methylimidazole derivatives showcases the compound's utility in enhancing material properties and processing conditions, thereby broadening its applicability in industrial and technological applications (Lei et al., 2015).

Eigenschaften

IUPAC Name |

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c1-15-7-5-6-10-19(15)22-20(16-11-13-17(21)14-12-16)23-26(24,25)18-8-3-2-4-9-18/h2-14H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLVLUYWAVFAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)

![1-[(2-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2634608.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2634611.png)

![6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2634612.png)

![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2634626.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)